An In-Depth Technical Guide to m-PEG3-Succinimidyl Carbonate: Properties and Applications
An In-Depth Technical Guide to m-PEG3-Succinimidyl Carbonate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of m-PEG3-succinimidyl carbonate, a valuable crosslinking agent in bioconjugation, proteomics, and drug delivery systems. Detailed experimental protocols for its application in protein PEGylation are also presented, along with methods for the purification and characterization of the resulting conjugates.
Core Properties of m-PEG3-Succinimidyl Carbonate
m-PEG3-succinimidyl carbonate is a PEG linker containing a succinimidyl carbonate reactive group at one end and a methoxy (B1213986) group at the other.[1] The succinimidyl carbonate group is highly reactive towards primary amines, such as those found on the lysine (B10760008) residues of proteins, forming stable carbamate (B1207046) (urethane) bonds.[2][3][4] The short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule and the resulting conjugate.[1][5]
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of m-PEG3-succinimidyl carbonate.
| Property | Value | Reference(s) |
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | [4][6] |
| Synonyms | m-PEG3-SC, MeO-PEG3-NHS carbonate | [6] |
| CAS Number | 477775-77-2 | [4][7] |
| Molecular Formula | C12H19NO8 | [4][6][8] |
| Molecular Weight | 305.28 g/mol | [4][6][8] |
| Appearance | Typically exists as a solid at room temperature. | [4] |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [4][9] |
| Storage Conditions | Store at -20°C in a desiccated environment.[5][10][11] For long-term storage of solutions, store at -80°C.[11] Avoid repeated freeze-thaw cycles. | [11] |
| Reactivity | Reacts with primary amines to form stable carbamate (urethane) bonds.[2][3] | |
| Stability | The succinimidyl carbonate group is susceptible to hydrolysis, especially at higher pH.[11][12] |
Experimental Protocols: Protein PEGylation
The following sections provide a detailed methodology for the PEGylation of a model protein using m-PEG3-succinimidyl carbonate. This protocol is a general guideline and may require optimization for specific proteins and applications.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary amine on the protein with the succinimidyl carbonate group of the m-PEG3-linker, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS).
Materials
-
Protein of interest (e.g., Lysozyme)
-
m-PEG3-succinimidyl carbonate
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (Amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) columns
-
Dialysis tubing or centrifugal filters
Experimental Workflow
The following diagram illustrates the general workflow for protein PEGylation.
Detailed Procedure
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the m-PEG3-succinimidyl carbonate.[12]
-
m-PEG3-SC Stock Solution: Immediately before use, dissolve the m-PEG3-succinimidyl carbonate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]
2. Conjugation Reaction:
-
Calculate the required amount of m-PEG3-SC stock solution to achieve a 10- to 20-fold molar excess over the protein. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Slowly add the calculated volume of the m-PEG3-SC stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[12] The optimal reaction time can vary depending on the protein.
3. Quenching the Reaction:
-
To stop the reaction and consume any unreacted m-PEG3-succinimidyl carbonate, add the quenching buffer to a final concentration of 50-100 mM.[12]
-
Incubate for an additional 15-30 minutes at room temperature.
4. Purification of the PEGylated Protein:
-
The purification method of choice will depend on the properties of the protein and the degree of PEGylation. Common methods include:
-
Size-Exclusion Chromatography (SEC): This method is effective at separating the larger PEGylated protein from the smaller unreacted protein and excess PEG reagent.
-
Ion-Exchange Chromatography (IEX): The attachment of the neutral PEG chain can alter the overall charge of the protein, allowing for separation of mono-, di-, and poly-PEGylated species from the unmodified protein.
-
Dialysis or Tangential Flow Filtration: These methods can be used to remove unreacted PEG and byproducts.
-
5. Characterization of the Conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.
-
HPLC (e.g., RP-HPLC or IEX-HPLC): To assess the purity of the PEGylated product and separate different PEGylated species.
Key Considerations and Troubleshooting
-
pH of the Reaction: The optimal pH for the reaction of succinimidyl carbonates with primary amines is typically between 7.2 and 8.5.[12] At lower pH, the amine groups are protonated and less reactive. At higher pH, the rate of hydrolysis of the succinimidyl carbonate increases significantly, reducing the conjugation efficiency.
-
Hydrolysis: The succinimidyl carbonate group is susceptible to hydrolysis in aqueous solutions. It is crucial to prepare the m-PEG3-SC stock solution in an anhydrous solvent and use it immediately.
-
Molar Excess: The optimal molar excess of the PEG reagent needs to be determined for each protein to achieve the desired degree of labeling while minimizing side reactions and the formation of poly-PEGylated species.
-
Purification: The choice of purification method is critical to obtaining a homogenous product. A combination of chromatography techniques may be necessary for complex reaction mixtures.
This guide provides a foundational understanding of the properties and applications of m-PEG3-succinimidyl carbonate. For specific applications, further optimization of the described protocols is recommended to achieve the desired results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. m-PEG-Succinimidyl Carbonate, MW 750 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and biological characterization of pegylated recombinant interferon alpha-2b and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylated interferon-alpha2b: a branched 40K polyethylene glycol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and biologic characterization of pegylated recombinant IFN-alpha2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 11. biopharminternational.com [biopharminternational.com]
- 12. discovery.researcher.life [discovery.researcher.life]
